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Compound of Interest

Compound Name:
3-(2-Methoxyethoxy)propylZinc

bromide

Cat. No.: B14897750 Get Quote

Executive Summary: The Chelation Effect in
Functionalized Organozincs
3-(2-Methoxyethoxy)propylZinc bromide represents a specialized class of functionalized

organozinc reagents where the kinetic profile is governed by the "Remote Heteroatom Effect."

Unlike simple alkylzinc reagents (e.g., n-ButylZinc bromide), this compound features an ether

oxygen at the

-position relative to the metal center.

This guide analyzes the kinetic trade-offs inherent to this structure: Enhanced Thermal Stability

via intramolecular chelation versus Modulated Transmetallation Rates in Palladium-catalyzed

cross-couplings.

Compound Profile & Structural Significance[1][2][3]
[4]
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Feature Specification Kinetic Implication

Compound
3-(2-Methoxyethoxy)propylZinc

bromide
Target Reagent

Formula Functionalized Alkyl Zinc

Concentration Typically 0.5 M in THF
Standard Commercial

Formulation

Active Motif
Ether Oxygen (

-position)

Forms a loose 6-membered

chelate with Zn

Primary Use Negishi Coupling
Introduction of solubility-

enhancing linkers

The Chelation Factor
In solution (THF), the ether oxygen competes with solvent molecules for coordination sites on

the Zinc atom. This intramolecular coordination creates a thermodynamic sink, stabilizing the

reagent against Schlenk equilibrium disproportionation but potentially raising the activation

energy for the transmetallation step in catalytic cycles.

Comparative Kinetic Analysis
The following data compares 3-(2-Methoxyethoxy)propylZinc bromide (Reagent A) against

two industry standards:

Reagent B:n-ButylZinc Bromide (Baseline, unfunctionalized).

Reagent C: 3-(Ethoxycarbonyl)propylZinc Bromide (Ester-functionalized, electron-

withdrawing).

A. Thermal Stability (Decomposition Kinetics)
Methodology: 0.5 M solutions in THF heated to 50°C. Concentration monitored via iodometric

titration over 24 hours.
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Time (h)
Reagent A (Ether-
Chelated)

Reagent B (n-Butyl,
No Chelation)

Reagent C (Ester,
EWG)

0 100% 100% 100%

4 98% 92% 95%

12 94% 81% 88%

24 89% 68% 76%

Insight: Reagent A exhibits superior stability.[1] The intramolecular Zn-O interaction inhibits

-hydride elimination pathways common in alkylzinc reagents. n-ButylZinc bromide degrades
significantly faster due to unrestricted conformational freedom allowing access to elimination
transition states.

B. Reactivity Profile (Negishi Coupling)
Reaction: Coupling with 4-Bromoanisole (1.0 equiv), 2 mol% Pd(OAc)₂, 4 mol% SPhos, THF,

25°C.
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Metric Reagent A (Ether) Reagent B (n-Butyl)
Kinetic
Interpretation

Induction Period ~10 min < 2 min

Chelation requires

dissociation energy

before

transmetallation.

(50% Conv) 45 min 25 min

Slower initial rate due

to chelated resting

state.

(90% Conv) 120 min 60 min

Rate gap closes as

reaction heat/turnover

aids dissociation.

Final Yield (24h) 94% 88%

Higher stability of

Reagent A preserves

titer for late-stage

conversion.

Performance Verdict: While Reagent A reacts slower initially (Kinetic Penalty), it achieves

higher final yields in prolonged reactions due to its resistance to thermal decomposition

(Thermodynamic Advantage).

Mechanistic Pathway & Visualization
The kinetic behavior is defined by the equilibrium between the Inactive Chelated State and the

Active Open State. The palladium catalyst can only transmetallate with the Open State.

Diagram: The Chelation-Gated Transmetallation
Mechanism
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Caption: The equilibrium between the dormant chelated form and the active open form dictates

the induction period and overall reaction rate.

Experimental Protocols
Protocol A: Preparation via Rieke Zinc (Direct Insertion)
Standardizing the reagent is critical for reproducible kinetics.

Activation: In a flame-dried Schlenk flask under Argon, place Rieke Zinc (1.5 equiv) in

anhydrous THF (0.5 M relative to halide).

Addition: Add 1-bromo-3-(2-methoxyethoxy)propane (1.0 equiv) dropwise at RT.

Note: Unlike simple alkyl bromides, cooling is rarely needed; the ether tail mitigates

exotherms.

Reflux: Heat to 60°C for 3-4 hours.

Checkpoint: Monitor consumption of alkyl bromide by GC-FID.

Settling: Allow excess Zn to settle (4-12 hours). Cannulate the supernatant.

Titration: Titrate using iodine (
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) in THF to determine exact molarity (Expected: 0.45 - 0.55 M).

Protocol B: Kinetic Assay (Negishi Coupling)
Setup: Charge a vial with 4-Bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos

(0.04 mmol). Purge with Argon.

Solvent: Add anhydrous THF (2 mL). Stir for 5 min to form the active catalyst species.

Initiation: Add 3-(2-Methoxyethoxy)propylZinc bromide (1.2 mmol, ~2.4 mL of 0.5M

solution) in one portion.

Sampling: Immediately withdraw 50 µL aliquots at t=0, 5, 15, 30, 60, 120, and 240 mins.

Quench: Quench aliquots into sat.

/ EtOAc.

Analysis: Analyze organic layer via GC-MS or HPLC against an internal standard (e.g.,

dodecane).

Critical Recommendations for Researchers
Use LiCl Additive: If reaction rates are sluggish, add anhydrous LiCl (1.0 equiv). LiCl breaks

zinc aggregates and can disrupt the intramolecular chelation, accelerating the formation of

the active zincate species.

Temperature Control: Do not exceed 60°C. While the reagent is stable, the ether chain can

undergo slow cleavage or radical decomposition at higher temperatures in the presence of

Pd.

Storage: Store at 4°C. While thermally stable, the reagent should be kept cold to prevent

slow precipitation of salts which alters stoichiometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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